molecular formula C14H15F3O3 B13517251 1-(4-(Trifluoromethoxy)phenyl)cyclohexanecarboxylic acid

1-(4-(Trifluoromethoxy)phenyl)cyclohexanecarboxylic acid

Cat. No.: B13517251
M. Wt: 288.26 g/mol
InChI Key: CIVBVIMHXZMYCL-UHFFFAOYSA-N
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Description

1-(4-(Trifluoromethoxy)phenyl)cyclohexanecarboxylic acid is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a cyclohexane ring bearing a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Trifluoromethoxy)phenyl)cyclohexanecarboxylic acid typically involves the reaction of 4-(trifluoromethoxy)phenyl derivatives with cyclohexanecarboxylic acid under specific conditions. One common method includes the use of a suitable catalyst and solvent to facilitate the reaction, followed by purification steps to isolate the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as reaction monitoring, intermediate purification, and final product isolation .

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Trifluoromethoxy)phenyl)cyclohexanecarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Scientific Research Applications

1-(4-(Trifluoromethoxy)phenyl)cyclohexanecarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-(Trifluoromethoxy)phenyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, depending on the target and context .

Comparison with Similar Compounds

  • 1-(4-(Trifluoromethoxy)phenyl)cyclopropanecarboxylic acid
  • 4-(Trifluoromethyl)cyclohexanecarboxylic acid methyl ester
  • 1-(Trifluoromethyl)cyclohexane-1-carboxylic acid

Uniqueness: 1-(4-(Trifluoromethoxy)phenyl)cyclohexanecarboxylic acid is unique due to the presence of both a trifluoromethoxy group and a cyclohexane ring, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C14H15F3O3

Molecular Weight

288.26 g/mol

IUPAC Name

1-[4-(trifluoromethoxy)phenyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C14H15F3O3/c15-14(16,17)20-11-6-4-10(5-7-11)13(12(18)19)8-2-1-3-9-13/h4-7H,1-3,8-9H2,(H,18,19)

InChI Key

CIVBVIMHXZMYCL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C2=CC=C(C=C2)OC(F)(F)F)C(=O)O

Origin of Product

United States

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